molecular formula C21H26N2O3 B4629372 1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine

1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine

Cat. No. B4629372
M. Wt: 354.4 g/mol
InChI Key: RYQRBWZGQIYXRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves acetylation protection and reaction with piperazine to obtain monosubstituted derivatives. A specific synthesis method involves ferulic acid acetylation protection, followed by reaction with piperazine, and then deacetylase to obtain the target product, with the yield exceeding 56.9% (Wang Xiao-shan, 2011).

Molecular Structure Analysis

Molecular structure analysis through techniques such as IR, 1HNMR, and MS confirms the chemical structure of piperazine derivatives. For example, the crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related derivative, was analyzed, showing a monoclinic system with space group P21/c (Shusheng Zhang et al., 2007).

Chemical Reactions and Properties

The reaction of piperazine with dibasic acid chlorides in benzene solution produces alkylene di-acyl-di-(1-methyl piperazides), which are significant for their potential biological activities. This demonstrates the versatile reactivity and functionalization possibilities of piperazine derivatives (Y. Tung, 1957).

Scientific Research Applications

Antimicrobial Activities

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : This study explored the synthesis of novel triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, including piperazine derivatives. These compounds were evaluated for their antimicrobial activities, with some showing good to moderate effectiveness against test microorganisms (Bektaş et al., 2010).

Dopamine Uptake Inhibition

Scale-Up Synthesis of the Dopamine Uptake Inhibitor GBR-12909 : This paper describes the development of a robust process for the preparation of GBR-12909, a dopamine uptake inhibitor, highlighting the improvement in yield and reproducibility of key reactions involving piperazine derivatives (Ironside et al., 2002).

Fluorescent Ligands for Receptor Studies

Synthesis and Characterization of Environment-Sensitive Fluorescent Ligands for Human 5-HT1A Receptors with 1-Arylpiperazine Structure : This research synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT1A receptor affinity and good fluorescence properties, suggesting their potential for visualizing 5-HT1A receptors (Lacivita et al., 2009).

HIV-1 Reverse Transcriptase Inhibitors

Discovery, Synthesis, and Bioactivity of Bis(heteroaryl)piperazines. 1. A Novel Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : This study involved the synthesis of various analogues of bis(heteroaryl)piperazines (BHAPs), demonstrating significantly improved potency against HIV-1 reverse transcriptase compared to the lead molecule (Romero et al., 1994).

Antihistaminic Properties

Cetirizine A Piperazine Antihistamine

: The paper discusses Cetirizine, a piperazine derivative and its effectiveness as a selective H1 histamine receptor antagonist in the treatment of urticaria and allergic rhinitis (Arlette, 1991).

properties

IUPAC Name

1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-26-20-11-7-5-9-18(20)22-12-14-23(15-13-22)21(24)16-17-8-4-6-10-19(17)25-2/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQRBWZGQIYXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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